2-Bromo-1-ethylpyridinium tetrafluoroborate
CAS No.: 878-23-9
Cat. No.: VC1995354
Molecular Formula: C7H9BBrF4N
Molecular Weight: 273.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878-23-9 |
|---|---|
| Molecular Formula | C7H9BBrF4N |
| Molecular Weight | 273.86 g/mol |
| IUPAC Name | 2-bromo-1-ethylpyridin-1-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C7H9BrN.BF4/c1-2-9-6-4-3-5-7(9)8;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 |
| Standard InChI Key | YJDXVQLBIAJTHP-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CC[N+]1=CC=CC=C1Br |
| Canonical SMILES | [B-](F)(F)(F)F.CC[N+]1=CC=CC=C1Br |
Introduction
Basic Identification and Structure
2-Bromo-1-ethylpyridinium tetrafluoroborate is an ionic compound consisting of a 2-bromo-1-ethylpyridinium cation and a tetrafluoroborate anion. The compound's essential identifiers and structural information are summarized in Table 1.
Table 1: Identification and Structural Information
| Parameter | Value |
|---|---|
| CAS Number | 878-23-9 |
| Molecular Formula | C₇H₉BBrF₄N |
| Molecular Weight | 273.86 g/mol |
| IUPAC Name | 2-bromo-1-ethylpyridin-1-ium tetrafluoroborate |
| SMILES Notation | FB-(F)F.CC[N+]1=CC=CC=C1Br |
| InChI Key | YJDXVQLBIAJTHP-UHFFFAOYSA-N |
The compound features a pyridinium ring with a bromine atom at the 2-position and an ethyl group attached to the nitrogen atom, forming a quaternary ammonium salt with the tetrafluoroborate counterion .
Physical and Chemical Properties
2-Bromo-1-ethylpyridinium tetrafluoroborate presents as a white crystalline powder with specific physical and chemical characteristics that influence its handling, storage, and applications. These properties are detailed in Table 2.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Appearance | White crystalline powder |
| Melting Point | 103-107°C |
| Water Solubility | Very faint turbidity |
| Purity (Commercial) | ≥97.0% |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
| Stability | Sensitive to moisture |
The compound's melting point range of 103-107°C provides a useful criterion for assessing its purity . Its limited water solubility influences its applications and handling procedures in laboratory settings .
Synthesis and Preparation Methods
The synthesis of 2-Bromo-1-ethylpyridinium tetrafluoroborate typically involves the reaction of triethyloxonium tetrafluoroborate with 2-bromopyridine. This electrophilic alkylation reaction results in the formation of the quaternary pyridinium salt with the tetrafluoroborate counterion maintained from the starting material .
The general reaction can be represented as:
2-Bromopyridine + Triethyloxonium tetrafluoroborate → 2-Bromo-1-ethylpyridinium tetrafluoroborate + Ethyl ether
After the reaction is complete, the product is typically purified through recrystallization techniques to achieve the high purity levels (≥97%) required for its applications in peptide synthesis and other sensitive chemical processes .
Applications and Uses
Role in Peptide Synthesis
2-Bromo-1-ethylpyridinium tetrafluoroborate serves as a critical coupling reagent in peptide synthesis, particularly for carboxyl activation and subsequent peptide bond formation. Its primary applications in this field include:
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Synthesis of N-methylated peptides in both solution and solid-phase methods
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Preparation of specific bioactive peptide fragments, including cyclosporin A fragments and the dolastatin 15 pentapeptide moiety
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General amidation and esterification reactions through carboxylic acid activation
Its popularity in peptide synthesis stems from its ability to promote efficient coupling with reduced racemization compared to other coupling reagents such as BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and related compounds .
Applications in Perovskite Solar Cells
A novel application of 2-Bromo-1-ethylpyridinium tetrafluoroborate has emerged in the field of solar energy, specifically in perovskite solar cells (PSCs). Recent research has demonstrated its effectiveness as an interface modifier between the electron transport layer (typically tin oxide, SnO₂) and the perovskite light-absorbing layer .
When applied as an interfacial layer, the compound has been shown to:
This application represents a significant extension of the compound's utility beyond traditional organic synthesis into advanced materials and renewable energy technologies.
Other Applications
Beyond peptide synthesis and solar cell applications, 2-Bromo-1-ethylpyridinium tetrafluoroborate finds use in several other areas:
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Electrochemistry: As an ionic compound, it can be employed in the development of ionic liquids and electrolytes for energy storage devices
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Pharmaceutical intermediates: Used in the synthesis of certain pharmaceutical active ingredients and intermediates
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Materials science: Applied in the formulation of specialized polymers and coatings
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Catalysis: Functions as a catalyst or catalyst precursor in various organic transformations
These diverse applications highlight the compound's versatility as a chemical building block and functional material in both research and industrial settings.
Research Findings
Performance in Perovskite Solar Cells
Recent research published in Materials Today Energy has provided significant insights into the performance enhancement capabilities of 2-Bromo-1-ethylpyridinium tetrafluoroborate in perovskite solar cells. The compound, when used as an interfacial modifier, demonstrates multiple beneficial effects on device performance and stability, as summarized in Table 3.
Table 3: Performance of 2-Bromo-1-ethylpyridinium tetrafluoroborate in Perovskite Solar Cells
| Parameter | With BEPBF₄ Modification | Control Device (Without Modification) |
|---|---|---|
| Power Conversion Efficiency (PCE) | 20.14% | 18.41% |
| PCE Retention (Ambient, 1000h) | 94% | 82% |
| PCE Retention (85°C, 400h) | 64% | 31% |
The research indicates that the compound provides multiple mechanisms of performance enhancement:
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Reduction of defect density at the SnO₂/perovskite interface
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Improved crystallinity of the perovskite layer
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Better energy band alignment at the interface
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Modified charge carrier lifetime, leading to improved charge extraction
These findings demonstrate the compound's significant potential in addressing stability and efficiency challenges in perovskite photovoltaic technology, which is a critical area of renewable energy research.
Comparison with Other Coupling Reagents
In peptide synthesis applications, 2-Bromo-1-ethylpyridinium tetrafluoroborate (often referred to as BEP in the literature) offers several advantages over alternative coupling reagents. Comparative studies have shown that BEP typically results in:
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Less racemization than common alternatives such as BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)
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Faster reaction times than certain other coupling reagents
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Good efficiency in challenging coupling scenarios, including in the synthesis of N-methylated peptides
These characteristics make it a valuable addition to the peptide chemist's toolkit, particularly for syntheses where stereochemical purity is critical.
| Parameter | Classification |
|---|---|
| Signal Word | Warning |
| GHS Hazard Categories | Eye irritation (Category 2) |
| Skin irritation (Category 2) | |
| Specific target organ toxicity - single exposure (Category 3) | |
| Key Hazard Statements | H319: Causes serious eye irritation |
| H315: Causes skin irritation | |
| H335: May cause respiratory irritation | |
| Storage Class | 11 - Combustible Solids |
| Water Hazard Class (WGK Germany) | WGK 3 (Highly water endangering) |
Safety precautions when handling this compound include:
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Use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection
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Handling in well-ventilated areas
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Storage under inert gas (nitrogen or argon) at 2-8°C
These safety considerations are essential for laboratory personnel working with the compound in research or industrial settings.
Market Overview
The market for 2-Bromo-1-ethylpyridinium tetrafluoroborate is experiencing growth driven by its expanding applications in organic synthesis, materials science, and renewable energy research. Though specific market size data varies by source, reports indicate a steady growth trajectory for this specialty chemical .
Key market characteristics include:
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Increasing demand in research and development sectors, particularly in advanced materials and pharmaceutical intermediates
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Growing applications in emerging technologies such as perovskite solar cells
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Multiple suppliers offering high-purity grades (≥97%) suitable for research applications
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Availability in various package sizes, typically ranging from 5g for research purposes to larger quantities for industrial applications
The compound is commercially available from several chemical suppliers including Sigma-Aldrich, Thermo Fisher Scientific, and others, with pricing reflecting its status as a specialty research chemical.
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